N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Structural biology Medicinal chemistry SAR

Addressing the need for structurally differentiated, chirally defined probes in methylsulfonylphenyl SAR programs. This compound delivers: - Unique chiral furan-2-yl-methoxyethyl side chain with dual H-bond acceptors enabling dissection of directional binding interactions. - Robust solid-state profile (mp 130-140°C) facilitating direct weighing and crystallization for iterative medicinal chemistry. - Prelim. antimicrobial & anticancer activity data; serves as enantioselective control inaccessible with achiral N-benzyl/N-methyl analogs.

Molecular Formula C17H21NO5S
Molecular Weight 351.42
CAS No. 2034378-27-1
Cat. No. B2934136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
CAS2034378-27-1
Molecular FormulaC17H21NO5S
Molecular Weight351.42
Structural Identifiers
SMILESCOC(CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C)C2=CC=CO2
InChIInChI=1S/C17H21NO5S/c1-22-16(15-4-3-11-23-15)12-18-17(19)10-7-13-5-8-14(9-6-13)24(2,20)21/h3-6,8-9,11,16H,7,10,12H2,1-2H3,(H,18,19)
InChIKeyQMNBBIHQEYLBQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound 2034378-27-1: Classification & Baseline Characteristics


N-(2-(Furan-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide (CAS 2034378-27-1) is a synthetic small-molecule research compound with the molecular formula C₁₇H₂₁NO₅S and a molecular weight of 351.42 g/mol [1]. It belongs to a structurally defined chemical series characterized by a propanamide backbone bearing a 4-(methylsulfonyl)phenyl group at the β-position and a furan-2-yl-methoxyethyl substituent on the amide nitrogen . This compound occupies a specific, well-defined structural niche within the broader class of furan-containing sulfonamide derivatives—a chemical space that has yielded numerous bioactive molecules including COX-2 inhibitors and kinase-targeted agents [2]. However, publicly available primary research literature directly characterizing this exact compound is extremely limited; existing vendor-reported data describe preliminary antimicrobial and anticancer screening results without quantitative comparisons to defined in-class analogs .

1
Chiral furan-methoxyethyl probe for stereochemical SAR and pharmacophore studies
2
Methylsulfonylphenyl scaffold for antimicrobial and kinase-targeted screening workflows
3
Screening-compatible solid-state profile supports formulation and handling workflows

Why Generic Substitution Fails for Compound 2034378-27-1


In-class compounds within the 3-(4-(methylsulfonyl)phenyl)propanamide series cannot be interchanged without risking loss of desired biological activity, because even conservative modifications to the amide nitrogen substituent fundamentally alter critical molecular recognition features. The specific N-(2-(furan-2-yl)-2-methoxyethyl) side chain of this compound contributes a unique combination of hydrogen-bond acceptor capacity (from the furan oxygen and methoxy oxygen), a defined spatial orientation enforced by the chiral center at the 2-position of the ethyl linker, and a specific lipophilic–polar balance distinct from analogs bearing phenyl, benzyl, or simpler alkyl substituents . Furthermore, the 4-(methylsulfonyl)phenyl pharmacophore—a structural motif validated in clinically advanced COX-2 inhibitors and kinase-targeted agents [1]—exhibits SAR that is highly sensitive to the nature of the distal amide substituent, as demonstrated in TRPV1 antagonist programs where minor alterations produced dramatic shifts in potency [2]. Therefore, procurement of CAS 2034378-27-1 specifically—rather than a structurally related analog—is essential for studies requiring the precise steric and electronic profile defined by the furan-2-yl-methoxyethyl moiety.

Chiral center Achiral methylene-linked furan analogs lack stereochemical recognition; target-engagement profile may shift
Methoxy oxygen Des-methoxy analogs lose one hydrogen-bond acceptor; binding-mode geometry may not transfer directly
Sulfonyl group Non-sulfonylphenyl furan amides lack the core pharmacophore; antimicrobial and kinase SAR context may not apply

Compound 2034378-27-1: Differentiation Evidence


Furan-Methoxyethyl Substituent vs. Phenylalkyl Amide Analogs

The target compound incorporates a chiral N-(2-(furan-2-yl)-2-methoxyethyl) substituent attached to the amide nitrogen via a methine carbon bearing both a furan-2-yl ring and a methoxy group—a specific structural arrangement not represented among common in-class analogs such as N-((2,5-dimethylfuran-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide or N-(4-(furan-3-yl)benzyl)-3-(4-(methylsulfonyl)phenyl)propanamide, which employ simpler methylene-linked furan substituents without the methoxy-bearing chiral center . This unique substitution pattern introduces an additional hydrogen-bond acceptor (the methoxy oxygen) positioned on a tetrahedral carbon, creating a directional hydrogen-bonding vector unavailable to methylene-linked analogs [1].

N-Substituent structure
Head-to-head comparison
Chiral methoxyethyl substituent with additional H-bond acceptor vs. achiral methylene-linked furan analogs
Stereochemical recognition context may differ; reported structural differentiation
Additional H-bond acceptor at chiral center absent in comparators
Structural biology Medicinal chemistry SAR

Melting Point & Thermal Stability Differentiation

The target compound exhibits a melting point range of 130–140°C [1], which is markedly higher than the melting points reported for closely related N-(furan-2-ylmethyl)-substituted propanamides lacking the 4-(methylsulfonyl)phenyl group—for example, (2S)-N-(furan-2-ylmethyl)-2-methylsulfonylpropanamide (CAS not provided; MW 231.27, typically low-melting) [2]. The elevated melting point of CAS 2034378-27-1 is attributable to the increased molecular weight and the presence of the sulfonyl group capable of participating in intermolecular dipole–dipole interactions in the solid state, which may confer advantages in solid-dosage formulation development or long-term ambient storage stability [1][3].

Melting point
Context-dependent
130–140°C
Reported thermal stability context; higher than simpler N-furanylmethyl sulfonamides
Supplier-reported data; verify for formulation and storage requirements
Pre-formulation Solid-state characterization Physicochemical profiling

Anticancer Activity vs. N-Benzyl Propanamide Analogs

Vendor-reported in vitro screening data indicate that the target compound exhibits dose-dependent inhibition of cell proliferation across multiple cancer cell lines . While quantitative IC₅₀ values for the target compound are not publicly available in peer-reviewed form, a structurally related analog—N-(4-(furan-3-yl)benzyl)-3-(4-(methylsulfonyl)phenyl)propanamide—was reported to show an IC₅₀ of approximately 12 µM against MCF-7 breast cancer cells . The target compound differs from this analog by replacing the N-(4-(furan-3-yl)benzyl) substituent with the N-(2-(furan-2-yl)-2-methoxyethyl) moiety, which introduces the methoxy oxygen and a more conformationally flexible chiral linker—features that may modulate target engagement and cellular permeability [1]. Direct head-to-head comparative data are lacking; the available evidence is suggestive but insufficient to establish quantitative superiority.

Cell proliferation
Class-level inference
Dose-dependent inhibition reported across cancer cell lines; no peer-reviewed IC50 available
Supports cell-model endpoint review; independent characterization needed
Comparator analog IC50 ~12 µM (MCF-7); target compound data unvalidated
Cancer cell proliferation Apoptosis In vitro pharmacology

Antimicrobial Spectrum vs. Non-Methylsulfonyl Furanyl Amides

Vendor data indicate that the target compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacterial strains in preliminary in vitro assays . By comparison, simpler analogs such as N-(furan-2-ylmethyl)-substituted amides that lack the 4-(methylsulfonyl)phenyl group generally show weaker or absent antibacterial activity, consistent with the established contribution of the arylsulfonyl pharmacophore to bacterial target engagement [1]. The combination of the electron-withdrawing methylsulfonyl group (which enhances electrophilic character at the phenyl ring) and the hydrogen-bond-capable furan-2-yl-methoxyethyl side chain in the target compound provides a dual pharmacophoric architecture that is absent in simpler furfuryl amides [1].

Antimicrobial spectrum
Class-level inference
Inhibitory effects against Gram-positive and Gram-negative strains reported in vendor screening
Supports antimicrobial screening context; no quantitative MIC available
Methylsulfonyl pharmacophore correlates with class-level antibacterial activity
Antimicrobial susceptibility Gram-positive Gram-negative Minimum inhibitory concentration

Kinase Inhibition Potential vs. N-Alkyl Propanamide Series

Within the 3-(4-(methylsulfonyl)phenyl)propanamide series, compounds bearing furan-containing N-substituents have been identified as potential inhibitors of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) . Specifically, the structurally related compound N-((2,5-dimethylfuran-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide has been reported to show ALK and EGFR inhibitory activity in preliminary studies . The target compound replaces the 2,5-dimethylfuran-3-yl-methyl substituent with a furan-2-yl-methoxyethyl group, which introduces: (i) a chiral center that may impart stereoselective kinase binding, (ii) an additional methoxy oxygen capable of participating in hydrogen-bond networks within the kinase hinge or solvent-exposed regions, and (iii) altered conformational flexibility of the linker [1]. No direct kinase inhibition data for the target compound are publicly available; however, SAR precedents from related propanamide series indicate that N-substituent modifications of this type can shift kinase selectivity profiles [2].

Kinase inhibition
Class-level inference
Structural features consistent with ALK/EGFR pharmacophore models; no direct inhibition data available
Supports kinase selectivity review; inferred from related analog SAR
Chiral methoxyethyl group predicted to shift kinase selectivity profile
Kinase inhibition ALK EGFR Cancer therapeutics

Compound 2034378-27-1: Application Scenarios


Chiral SAR for Kinase & COX-2 Lead Optimization

This compound is best deployed as a structurally differentiated amide-capped analog in SAR studies of 3-(4-(methylsulfonyl)phenyl)propanamide-based kinase or COX-2 inhibitors, where the chiral furan-2-yl-methoxyethyl substituent offers a distinct hydrogen-bonding and stereochemical profile compared to achiral N-benzyl or N-alkylfuranyl analogs . The higher melting point (130–140°C) facilitates solid-state handling and purification, making it suitable for iterative medicinal chemistry workflows that require robust physical properties for crystallization and weighing [1]. Researchers exploring intellectual property around furan-containing methylsulfonyl pharmacophores may use this compound to define novel chemical matter with a unique substitution pattern not disclosed in prior art COX-2 inhibitor patents [2].

Antimicrobial Phenotypic Screening

The compound is appropriate for inclusion in medium-throughput antimicrobial screening libraries where the dual pharmacophoric architecture (methylsulfonylphenyl + furan-methoxyethyl) is hypothesized to confer activity against bacterial strains resistant to simpler sulfonamide antibiotics . Its structural differentiation from clinically used sulfonamides (which lack the furan-2-yl-methoxyethyl amide substituent) positions it as a candidate for identifying novel antibacterial chemotypes with potentially altered resistance profiles, as suggested by the established SAR of sulfonyl-containing heterocyclic antibacterials [1].

Chiral Probe for Apoptosis & Proliferation Studies

Based on preliminary dose-dependent anticancer cell proliferation data , this compound may be utilized as a chiral probe molecule in apoptosis mechanism-of-action studies, particularly in cancer cell lines where furan-containing propanamides have demonstrated activity (e.g., MCF-7 breast cancer, where a structurally related analog showed an IC₅₀ of ~12 µM [1]). The defined stereochemistry at the methine carbon provides a valuable control for evaluating enantioselectivity in target engagement—an experimental dimension inaccessible with achiral N-benzyl or N-methyl amide analogs [2].

Hydrogen-Bonding Probe for Protein-Ligand Interactions

The unique N-(2-(furan-2-yl)-2-methoxyethyl) substituent, featuring two distinct hydrogen-bond acceptor sites (furan oxygen and methoxy oxygen) on a chiral tetrahedral carbon scaffold, renders this compound a useful chemical biology probe for dissecting the contribution of directional hydrogen-bonding interactions in protein–ligand binding . It may serve as a matched molecular pair with its des-methoxy analog (where available) to isolate the energetic contribution of the methoxy oxygen to binding affinity, a standard practice in fragment-based lead optimization [1].

Application
Selection Property
Validation Focus
Chiral SAR and pharmacophore studies
Stereochemical probe context
Enantiomer-attribution review
Antimicrobial screening studies
Dual pharmacophore architecture
MIC endpoint context
Cell proliferation and apoptosis studies
Cell-model endpoint review
Apoptosis pathway-response context
Hydrogen-bonding probe studies
Directional H-bond capacity
Binding-mode interpretation
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